Relomycin

Beschreibung

Eigenschaften

CAS-Nummer |

1404-48-4 |

|---|---|

Molekularformel |

C46H79NO17 |

Molekulargewicht |

918.1 g/mol |

IUPAC-Name |

(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14-,23-18+ |

InChI-Schlüssel |

QDAVFUSCCPXZTE-XKXXACGVSA-N |

Isomerische SMILES |

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)\C)COC4C(C(C(C(O4)C)O)OC)OC |

Kanonische SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Relomycin; Dihydrotylosin; Relomicina; Relomycinum; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Relomycin (Tylosin D)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a 16-membered macrolide antibiotic that exhibits potent bacteriostatic activity, primarily against Gram-positive bacteria. Its therapeutic efficacy stems from its ability to selectively inhibit bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Relomycin, detailing its interaction with the bacterial ribosome, the kinetics of this interaction, and its impact on bacterial viability. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its mechanism, and presents visual representations of the underlying molecular processes and experimental workflows.

Core Mechanism of Action: Targeting the Bacterial Ribosome

Relomycin's primary cellular target is the 50S subunit of the bacterial ribosome . By binding to this subunit, it effectively stalls protein synthesis, a process essential for bacterial growth and replication.[1]

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

Relomycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which newly synthesized polypeptide chains emerge.[2][3] Its strategic location allows it to physically obstruct the passage of the elongating peptide chain, leading to premature termination of translation.[2][4]

The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA) . Key nucleotide residues involved in the interaction include those in the central loop of domain V and the loop of hairpin 35 in domain II.[5] Specifically, nucleotides A2058 and G748 (E. coli numbering) are critical for the binding of Tylosin D.[2][6][7]

Molecular Interactions and the Role of Glycosylation

The unique structural features of Tylosin D, particularly its glycosylation pattern, are crucial for its high-affinity binding. It possesses a mycaminose sugar at the C5 position and a mycinose sugar at the C14 position of its 16-membered macrolactone ring.[2] These sugar moieties extend into the NPET and form specific contacts with the rRNA, anchoring the drug molecule in its binding pocket.

Furthermore, crystallographic studies have revealed that the ethylaldehyde substituent at the C6 position of the macrolactone ring of 16-membered macrolides like tylosin can form a reversible covalent bond with the N6 amine of adenine A2062 (E. coli numbering).[3][8] This covalent interaction likely contributes to the slow-binding and slowly reversible inhibition observed with Tylosin D.[9]

Inhibition of Peptidyl Transfer and Polypeptide Elongation

The binding of Relomycin within the NPET has two primary consequences for protein synthesis:

-

Interference with Peptide Bond Formation: Although not its primary mode of inhibition, the proximity of the bound drug to the peptidyl transferase center (PTC) can interfere with the correct positioning of the aminoacyl-tRNA in the A-site, thereby hindering peptide bond formation.[10]

-

Blockade of the Nascent Peptide Chain: The most significant inhibitory effect is the physical obstruction of the NPET. As the nascent polypeptide chain grows, it collides with the bound Relomycin molecule, leading to the dissociation of the peptidyl-tRNA from the ribosome and termination of translation.[2][5]

The overall mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Tylosin D with the bacterial ribosome and its antibacterial activity.

Table 1: Ribosome Binding Affinity and Kinetics of Tylosin

| Parameter | Value | Organism/System | Reference |

| Inhibition Constant (Ki) | 3 µM | E. coli ribosomal complex | [9] |

| Association Rate Constant (k_on) | 1.5 min⁻¹ | E. coli ribosomal complex | [9] |

| Dissociation Rate Constant (k_off) | 2.5 x 10⁻³ min⁻¹ | E. coli ribosomal complex | [9] |

| IC50 | 0.31 ± 0.05 µM | In vitro transcription/translation | [11] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Tylosin D

| Bacterial Strain | MIC (µg/mL) | Reference |

| Kocuria rhizophila ATCC 9341 | 1.56 | [12] |

| Staphylococcus aureus ATCC 9144 | 12.5 | [12] |

| Staphylococcus aureus ATCC 29737 | 12.5 | [12] |

| Staphylococcus haemolyticus ATCC 29970 | 50 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Relomycin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the microdilution method.[12]

Objective: To determine the lowest concentration of Tylosin D that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Tylosin D stock solution (e.g., 1 mg/mL in a suitable solvent)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the Tylosin D stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension 1:100 in MHB.

-

Inoculate each well of the microtiter plate (except for a negative control well containing only MHB) with 100 µL of the diluted bacterial suspension, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well with bacteria and no antibiotic.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Tylosin D in which no visible bacterial growth (turbidity) is observed.

In Vitro Translation Inhibition Assay (Fluorescence-based)

This protocol is based on a real-time fluorescence assay.[2][13][14]

Objective: To quantify the inhibitory effect of Tylosin D on protein synthesis in a cell-free system.

Materials:

-

Cell-free in vitro translation system (e.g., PURExpress®)

-

DNA template encoding a reporter protein (e.g., GFP or Luciferase)

-

Tylosin D at various concentrations

-

Fluorometer or luminometer

Procedure:

-

Set up the in vitro translation reactions according to the manufacturer's instructions.

-

Add varying concentrations of Tylosin D to the reactions. Include a no-antibiotic control and a no-template control.

-

Incubate the reactions at the recommended temperature (e.g., 37°C).

-

Monitor the fluorescence or luminescence signal in real-time or at a fixed endpoint.

-

Plot the signal intensity against the concentration of Tylosin D.

-

Calculate the IC50 value, which is the concentration of Tylosin D that causes a 50% reduction in the reporter protein synthesis compared to the no-antibiotic control.

Ribosome Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding of Tylosin D to the ribosome.

Objective: To determine the dissociation constant (Kd) of Tylosin D for the bacterial ribosome.

Materials:

-

Purified 70S ribosomes

-

Fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin)

-

Tylosin D at various concentrations

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol)

-

FP-capable plate reader

Procedure:

-

In a microplate, add a constant concentration of the fluorescent macrolide probe and purified ribosomes.

-

Add increasing concentrations of unlabeled Tylosin D to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization of each well.

-

The binding of the fluorescent probe to the ribosome results in a high FP signal. As Tylosin D displaces the probe, the FP signal will decrease.

-

Plot the change in FP against the concentration of Tylosin D and fit the data to a competitive binding equation to determine the Ki, which can be converted to Kd.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Relomycin's mechanism of action and the experimental workflows.

Caption: Molecular mechanism of Relomycin (Tylosin D) action.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for Ribosome Binding Assay using Fluorescence Polarization.

References

- 1. researchgate.net [researchgate.net]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic studies on the interaction between a ribosomal complex active in peptide bond formation and the macrolide antibiotics tylosin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of protein synthesis on the ribosome by tildipirosin compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Relomycin: A Technical Deep-Dive into its Origin, Biosynthesis, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Dihydrotylosin or Tylosin D, is a macrolide antibiotic originating from the fermentation of the Gram-positive bacterium, Streptomyces fradiae. As a member of the tylosin complex, it shares a close structural and biosynthetic relationship with its more studied counterpart, Tylosin A. This technical guide provides an in-depth exploration of Relomycin, focusing on its biosynthesis, methods for its production and isolation, and its biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antibiotic discovery and development.

Chemical and Physical Properties

Relomycin is a 16-membered macrolide antibiotic. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1404-48-4 |

| Molecular Formula | C46H79NO17 |

| Molecular Weight | 918.12 g/mol |

| Appearance | White to buff-colored powder |

Biosynthesis of Relomycin in Streptomyces fradiae

Relomycin is a natural product of the tylosin biosynthetic pathway in Streptomyces fradiae. The biosynthesis of the tylosin complex, including Relomycin, is a complex process involving a modular polyketide synthase (PKS) and subsequent tailoring reactions.

The core of the molecule, a 16-membered lactone ring called tylactone, is synthesized by the PKS from propionate and methylmalonate units. Following the formation of tylactone, a series of post-PKS modifications occur, including glycosylation and oxidation, to produce the various components of the tylosin complex.

Relomycin (Tylosin D) is understood to be a direct biosynthetic precursor or a derivative of Tylosin A. The key transformation is the reduction of the C-20 aldehyde group in Tylosin A to a primary alcohol in Relomycin.[1][2]

Experimental Protocols

Fermentation of Streptomyces fradiae for Tylosin Complex Production

1. Culture Maintenance and Inoculum Preparation:

-

Maintain Streptomyces fradiae on a suitable agar medium, such as ISP Medium 4.

-

Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments from a mature slant.

-

Incubate the seed culture at 28-30°C on a rotary shaker until sufficient biomass is achieved (typically 48-72 hours).

2. Production Fermentation:

-

Prepare a production medium designed for macrolide biosynthesis. A variety of media have been described, often containing a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Ferment for 7-10 days at 28-30°C with vigorous aeration and agitation. The pH should be maintained between 6.5 and 7.5.

Extraction and Purification of Relomycin

The extraction and purification of Relomycin involve its separation from the fermentation broth and other components of the tylosin complex.

1. Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the macrolides from the broth using a suitable organic solvent, such as butyl acetate or methyl isobutyl ketone, at an alkaline pH.

-

Concentrate the organic extract under reduced pressure.

2. Purification:

-

Further purification can be achieved using chromatographic techniques.

-

Column Chromatography: Employ a silica gel or alumina column, eluting with a gradient of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): For high-purity isolation, reversed-phase HPLC is effective. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to separate the different components of the tylosin complex.[3][4][5]

References

- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Tylosin and Albendazole | SIELC Technologies [sielc.com]

- 4. Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Relomycin (Tylosin D)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Relomycin, a macrolide antibiotic. It includes its chemical structure, mechanism of action, antibacterial spectrum, and general experimental protocols relevant to its study.

Chemical Structure and Properties

Relomycin, also known as Tylosin D or Dihydrotylosin, is a macrolide antibiotic.[1] It is a component of the broader Tylosin complex produced by the fermentation of Streptomyces fradiae.[2]

Chemical Formula: C46H79NO17[1]

IUPAC Name: (11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione[1]

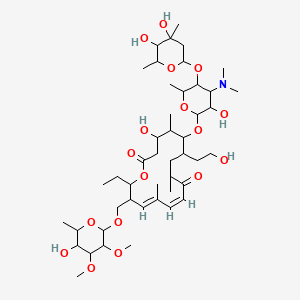

Below is a diagram representing the chemical structure of Relomycin.

References

Relomycin: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relomycin, also known as Tylosin D, is a macrolide antibiotic with a well-established primary mechanism of action involving the inhibition of bacterial protein synthesis. Beyond its antibacterial properties, Relomycin, like other macrolides, exhibits significant immunomodulatory and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of Relomycin, its molecular targets, and the signaling pathways it modulates. Quantitative data on its efficacy are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Antibacterial Activity

Relomycin is a bacteriostatic agent that is effective against a range of bacteria, particularly Gram-positive organisms.[1][2] Its primary mode of action is the inhibition of protein synthesis, a critical process for bacterial viability.

Mechanism of Action: Inhibition of Protein Synthesis

Relomycin targets the bacterial 70S ribosome, specifically binding to the 23S rRNA of the large 50S subunit.[3] This binding occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC). By physically obstructing the tunnel, Relomycin prevents the elongation of the nascent polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[3]

Quantitative Antibacterial Potency

The antibacterial efficacy of Relomycin's close structural analog, Tylosin, is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin against various bacterial strains [4][5][6][7][8][9]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pyogenes | - | - | 0.1 - 0.2 |

| Streptococcus pneumoniae | - | - | 0.2 - 0.4 |

| Streptococcus dysgalactiae | - | - | 0.06 - 128 |

| Streptococcus agalactiae | - | - | 0.125 - 0.5 |

| Streptococcus suis | - | - | 0.125 - >128 |

| Streptococcus uberis | - | - | 0.125 - >128 |

| Enterococcus faecalis | - | - | 0.25 - >128 |

| Staphylococcus aureus | - | 16 | 0.125 - >128 |

| Mycoplasma gallisepticum | 0.5 | 2 | 0.004 - 4 |

| Pasteurella multocida | 16 | 32 | 0.5 - 128 |

| Actinobacillus pleuropneumoniae | 16 | 16 | 1 - 256 |

| Bifidobacterium spp. | 0.062 | - | - |

| Clostridium spp. | 0.062 | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Tylosin is presented as a proxy for Relomycin due to their structural similarity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antibiotic is the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Relomycin in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the Relomycin stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of Relomycin that completely inhibits visible bacterial growth.

Immunomodulatory and Anti-Inflammatory Activity

Relomycin, consistent with other macrolides, possesses significant immunomodulatory properties that are independent of its antimicrobial activity.[1][3] These effects are primarily characterized by the suppression of pro-inflammatory responses.

Molecular Targets and Signaling Pathways

The immunomodulatory effects of macrolides are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Macrolides have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and the subsequent production of inflammatory mediators.[10]

The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in regulating the cellular response to inflammatory stimuli. Activation of these pathways leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Macrolides have been demonstrated to interfere with the phosphorylation and activation of MAPK pathway components, contributing to their anti-inflammatory effects.[11]

Effects on Immune Cells

Relomycin's immunomodulatory actions extend to its direct effects on various immune cells.

Macrolides have been shown to induce apoptosis (programmed cell death) in neutrophils.[12] This accelerated apoptosis can contribute to the resolution of inflammation by promoting the clearance of these potent inflammatory cells from sites of infection or injury.

Macrolides can influence macrophage function, including their polarization towards an anti-inflammatory M2 phenotype. Studies on Tylosin have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β by lipopolysaccharide (LPS)-stimulated macrophages, while increasing the production of the anti-inflammatory cytokine IL-10.[13][14]

Quantitative Immunomodulatory Potency

While specific IC₅₀ or EC₅₀ values for the immunomodulatory effects of Relomycin are not widely reported, studies on Tylosin provide valuable insights. For instance, Tylosin has been shown to reduce elevated TNF-α and IL-1β levels in LPS-treated mice at doses of 10, 100, and 500 mg/kg.[13] In vitro, Tylosin at concentrations of 10 µg/mL and 20 µg/mL significantly decreased the production of various pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages.[14]

Table 2: Immunomodulatory Effects of Tylosin [13][14]

| Cell/Animal Model | Stimulus | Tylosin Concentration/Dose | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Effect on Anti-inflammatory Cytokine (IL-10) |

| LPS-stimulated RAW264.7 macrophages | LPS | 10 µg/mL, 20 µg/mL | ↓ | ↑ |

| LPS-treated mice | LPS | 10, 100, 500 mg/kg | ↓ | ↑ |

Experimental Protocols for Immunomodulatory Activity

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Relomycin for 1 hour.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as LPS (1 µg/mL), for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Cell Lysis: Following treatment with Relomycin and/or a stimulant, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

-

Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

-

Cell Culture and Treatment: Culture the isolated neutrophils in RPMI 1640 medium supplemented with 10% fetal bovine serum. Treat the cells with various concentrations of Relomycin for a specified time (e.g., 6, 12, or 24 hours).

-

Staining: Wash the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12][17][18][19]

Conclusion

Relomycin is a macrolide antibiotic with a dual mechanism of action. Its primary antibacterial effect stems from the inhibition of bacterial protein synthesis. Additionally, it possesses significant immunomodulatory and anti-inflammatory properties, primarily through the suppression of the NF-κB and MAPK signaling pathways, leading to reduced pro-inflammatory cytokine production and modulation of immune cell function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Relomycin in both infectious and inflammatory diseases. Further investigation into the specific quantitative aspects of its immunomodulatory effects is warranted to fully elucidate its clinical utility.

References

- 1. Tylosin (Tylan®) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of the Effects of Tylosin on the Composition and Metabolism of Canine Fecal Microbiota [mdpi.com]

- 4. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel macrolide solithromycin exerts superior anti-inflammatory effect via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of tylosin on serum cytokine levels in healthy and lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Assessment of Neutrophil Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of Neutrophil Apoptosis | Springer Nature Experiments [experiments.springernature.com]

In Vitro Efficacy of Vancomycin Against Gram-Positive Bacteria: A Technical Guide

Disclaimer: Initial searches for "Relomycin" did not yield information on an approved or investigational antibiotic. It is possible that this is a novel compound with limited public data or a trade name not widely indexed. This guide will proceed using Vancomycin as a representative glycopeptide antibiotic with a well-documented history of in vitro efficacy against Gram-positive bacteria to illustrate the requested data presentation, experimental protocols, and visualizations.

This technical guide provides an in-depth overview of the in vitro efficacy of Vancomycin against a range of clinically significant Gram-positive bacteria. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key processes.

Quantitative In Vitro Efficacy Data

The in vitro activity of Vancomycin is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Vancomycin against various Gram-positive species as reported in peer-reviewed literature and surveillance studies. These values can vary based on the specific strain, testing methodology, and geographic location.

Table 1: Vancomycin MIC Distribution for Staphylococcus aureus

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 1 | 0.25 - 2 |

| Methicillin-Resistant S. aureus (MRSA) | 1 | 2 | 0.5 - 8 |

| Vancomycin-Intermediate S. aureus (VISA) | 4-8 | - | 4 - 8 |

| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 | - | ≥ 16 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Vancomycin MIC Distribution for Other Key Gram-Positive Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis (Vancomycin-Susceptible) | 1 | 2 | 0.5 - 4 |

| Enterococcus faecium (Vancomycin-Susceptible) | 1 | 2 | 0.5 - 4 |

| Streptococcus pneumoniae | 0.25 | 0.5 | ≤ 0.06 - 1 |

| Streptococcus pyogenes (Group A Strep) | 0.25 | 0.5 | ≤ 0.06 - 1 |

| Coagulase-Negative Staphylococci | 1 | 2 | 0.5 - 4 |

Experimental Protocols for In Vitro Susceptibility Testing

The determination of Vancomycin's in vitro efficacy relies on standardized methods to ensure reproducibility and comparability of data. The most common methodologies are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution for MIC Determination

Broth microdilution is a widely used method for determining the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

-

Preparation of Antibiotic Dilutions: A stock solution of Vancomycin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL). These dilutions are dispensed into the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Vancomycin that completely inhibits visible growth.

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is distinct from that of beta-lactam antibiotics.

Signaling Pathway:

-

Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors of peptidoglycan.

-

Inhibition of Transglycosylation: This binding sterically hinders the transglycosylase enzymes, preventing the elongation of the peptidoglycan chains.

-

Inhibition of Transpeptidation: The presence of the bulky Vancomycin molecule also blocks the action of transpeptidases, which are responsible for cross-linking the peptide side chains of the peptidoglycan backbone.

-

Cell Wall Destabilization: The dual inhibition of these key enzymes disrupts the integrity of the cell wall, leading to increased membrane permeability and ultimately cell lysis.

Conclusion

Vancomycin remains a critical antibiotic for the treatment of serious infections caused by Gram-positive bacteria, particularly MRSA. The in vitro data presented in this guide, along with the standardized protocols for its determination, are fundamental to its clinical use, ongoing surveillance for resistance, and the development of new antimicrobial agents. The methodologies and data visualization formats provided here can serve as a template for the evaluation of other antimicrobial compounds. Should a specific compound such as "Relomycin" be identified, a similar systematic evaluation of its in vitro efficacy would be warranted.

The Pharmacodynamics of Relomycin (Tylosin D): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic belonging to the tylosin family of compounds, which are fermentation products of Streptomyces fradiae. As a key active component of the broader tylosin complex, Relomycin exerts a bacteriostatic effect against a wide range of Gram-positive bacteria and Mycoplasma species. Its mechanism of action is centered on the inhibition of bacterial protein synthesis, a critical pathway for bacterial viability and proliferation. This technical guide provides an in-depth exploration of the pharmacodynamics of Relomycin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Core Pharmacodynamics

Mechanism of Action

Relomycin targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like other macrolide antibiotics, it specifically binds to the 50S subunit of the bacterial ribosome.[1] This binding occurs within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge.

The binding of Relomycin to the ribosome is a multi-step process:

-

Initial Low-Affinity Binding: The drug first establishes a low-affinity interaction at the entrance of the ribosomal exit tunnel, primarily through its hydrophobic portions.[2][3]

-

Conformational Change and High-Affinity Binding: Subsequently, a slow conformational change, mediated by the hydrophilic parts of the molecule, pushes the drug deeper into the tunnel. This results in a stable, high-affinity binding state.[2][3]

By occupying this critical space, Relomycin physically obstructs the passage of the nascent polypeptide chain.[4] This blockage interferes with peptide bond formation and inhibits the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth.[4][5] The specific binding site involves key nucleotides of the 23S rRNA, such as G748 and A2058, which are crucial for its inhibitory effect.[4]

Antibacterial Spectrum

Relomycin, primarily through its parent compound Tylosin, demonstrates a broad spectrum of activity against Gram-positive bacteria and is also highly effective against Mycoplasma species.[1] Its activity against Gram-negative bacteria is limited.[1] The primary utility of Relomycin is in veterinary medicine for treating infections caused by susceptible organisms.

Quantitative Pharmacodynamic Data

The primary metric for the in vitro activity of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin against various pathogens

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma gallisepticum | 111 clinical isolates | 0.004 - 4 | 0.5 | 2 | [1][3][4] |

| Streptococcus suis | ATCC 700794 | - | 0.5 | - | [2][6][7] |

| Streptococcus suis | HA9801 | - | 1.25 | - | [5] |

| Staphylococcus aureus | 103 isolates (bovine mastitis) | 0.5 - 128 | 32 | 64 | [8] |

| Staphylococcus aureus | 112 isolates (bovine mastitis) | Bimodal distribution, some ≥256 | - | - | [9] |

| Clostridium perfringens | 89 isolates (rabbit) | - | 0.5 | 32 | [10] |

| Clostridium perfringens | 50 isolates (piglet) | - | - | - | [11] |

| Bifidobacterium spp. | Multiple | - | 0.062 | - | [12] |

| Clostridium spp. | Multiple | - | 0.062 | - | [12] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Relomycin (Tylosin) that inhibits the visible growth of a target bacterium.

Materials:

-

Relomycin (Tylosin) reference standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., FM-4 broth for Mycoplasma)[1][4]

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Spectrophotometer or plate reader

-

Incubator

Methodology:

-

Preparation of Antibiotic Dilutions: A stock solution of Relomycin is prepared. A two-fold serial dilution is then performed across the wells of a 96-well plate using sterile broth to achieve a range of decreasing concentrations.

-

Inoculum Preparation: The bacterial strain of interest is cultured overnight. The culture is then diluted in sterile saline or broth to match a 0.5 McFarland turbidity standard, which is further diluted to achieve the final target inoculum density.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with a standardized volume of the bacterial suspension. Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of Relomycin in which no visible bacterial growth (turbidity) is observed, compared to the positive control well.

Measurement of Plasma Drug Concentration

Pharmacokinetic studies, which inform pharmacodynamic models, rely on accurate measurement of the drug in biological matrices. High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Objective: To quantify the concentration of Relomycin in plasma samples.

Materials:

-

HPLC-MS/MS system

-

Analytical column (e.g., C18)

-

Plasma samples

-

Relomycin reference standard

-

Acetonitrile, formic acid, and other HPLC-grade solvents

-

Protein precipitation agents (e.g., trichloroacetic acid)

Methodology:

-

Sample Preparation: Plasma samples are thawed. A protein precipitation step is performed by adding an agent like acetonitrile or trichloroacetic acid to remove proteins that would interfere with the analysis. The sample is vortexed and then centrifuged.

-

Supernatant Extraction: The clear supernatant containing the drug is carefully transferred to a new vial for analysis.

-

Chromatographic Separation: An aliquot of the supernatant is injected into the HPLC system. The drug is separated from other components in the sample on the analytical column based on its physicochemical properties.

-

Mass Spectrometric Detection: As the drug elutes from the column, it enters the mass spectrometer. It is ionized, and specific mass-to-charge (m/z) transitions for Relomycin are monitored for detection and quantification.

-

Quantification: The concentration of Relomycin in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of the drug.[13]

Conclusion

Relomycin (Tylosin D) is a potent macrolide antibiotic whose pharmacodynamic profile is characterized by the targeted inhibition of bacterial protein synthesis. Its effectiveness, particularly against Gram-positive and Mycoplasma species, is well-documented through extensive in vitro susceptibility testing. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of antimicrobial agents. A thorough comprehension of its mechanism, antibacterial spectrum, and the methodologies used for its evaluation is critical for its prudent use and for the future development of novel antibiotics targeting the bacterial ribosome.

References

- 1. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]

- 2. Sub-MIC Tylosin Inhibits Streptococcus suis Biofilm Formation and Results in Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Sub-MIC Tylosin Inhibits Streptococcus suis Biofilm Formation and Results in Differential Protein Expression [frontiersin.org]

- 7. Sub-MIC Tylosin Inhibits Streptococcus suis Biofilm Formation and Results in Differential Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tylosin susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Relomycin: A Technical Deep Dive into its Discovery, Natural Source, and Scientific Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic that constitutes a minor component of the tylosin complex produced by the soil bacterium Streptomyces fradiae. First identified in 1963 by Whaley and his colleagues, it is structurally distinct from the major component, Tylosin A, by the reduction of an aldehyde group to a primary alcohol.[1] While less abundant, Relomycin contributes to the overall antimicrobial activity of the tylosin complex. This guide provides a comprehensive overview of the discovery, natural source, biosynthesis, and physicochemical and biological properties of Relomycin. It includes detailed experimental protocols for its isolation and characterization, quantitative data, and diagrams of its biosynthetic pathway and isolation workflow to support further research and development.

Discovery and Natural Source

Relomycin was first described in 1963 as a minor factor, designated Tylosin D, within the tylosin antibiotic complex.[1] The complex is a fermentation product of the Gram-positive, filamentous bacterium, Streptomyces fradiae. This actinomycete, found in soil, is the sole natural source of Relomycin. The tylosin complex is a mixture of four structurally related macrolides: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin). Tylosin A is the predominant component, typically accounting for over 80% of the complex, while Relomycin is a minor constituent.[1]

Physicochemical and Biological Properties

Relomycin is a 16-membered macrolide antibiotic with a molecular formula of C46H79NO17 and a molecular weight of 918.1 g/mol .[2] Its structure is characterized by the reduction of the aldehyde group at the C-20 position of Tylosin A to a primary alcohol. This structural modification influences its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for Relomycin.

| Property | Value | Reference |

| Molecular Formula | C46H79NO17 | [2] |

| Molecular Weight | 918.1 g/mol | [2] |

| Relative Antimicrobial Activity (Tylosin A = 1.0) | 0.35 | [1] |

| Typical Abundance in Tylosin Complex | ~5% | [3] |

Biosynthesis of Relomycin

Relomycin is a downstream product of the tylosin biosynthetic pathway in Streptomyces fradiae. The biosynthesis begins with the formation of the 16-membered macrolactone ring, tylactone, by a polyketide synthase. A series of post-polyketide synthase modifications, including glycosylation and oxidation, lead to the formation of Tylosin A.

Relomycin is then derived from Tylosin A through the enzymatic reduction of the aldehyde group at the C-20 position to a primary alcohol. While the specific enzyme responsible for this conversion has not been definitively characterized, it is likely a reductase present in the tylosin biosynthetic gene cluster of S. fradiae. The gene cluster is known to contain genes encoding oxidoreductases which could catalyze this reaction.[4][5]

Proposed Biosynthetic Pathway of Relomycin from Tylosin A

Experimental Protocols

The isolation and characterization of Relomycin present a challenge due to its low abundance in the tylosin complex. The following protocols are based on established methods for the separation of tylosin components.

Fermentation of Streptomyces fradiae

-

Inoculum Preparation: Aseptically transfer a lyophilized culture of Streptomyces fradiae to a nutrient agar slant and incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., tryptone soy broth) with spores from the agar slant. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Fermentation: Transfer the seed culture to a production fermenter containing a sterile production medium optimized for tylosin production. Typical production media contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary.

Isolation and Purification of Relomycin

This protocol outlines a general strategy for the isolation of Relomycin from the fermentation broth, leveraging its physicochemical properties. Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for obtaining high-purity Relomycin.

-

Harvest and Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the clarified broth to 8.5-9.5 with a suitable base (e.g., NaOH).

-

Extract the tylosin complex from the broth using a water-immiscible organic solvent such as ethyl acetate or butyl acetate. Perform the extraction multiple times to ensure a high yield.

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Preparative HPLC Separation:

-

Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.

-

Employ a reversed-phase preparative HPLC column (e.g., C18).

-

Use a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Monitor the elution profile using a UV detector at approximately 290 nm.

-

Collect the fraction corresponding to the retention time of Relomycin (Tylosin D). The elution order is typically Tylosin B, Tylosin D, Tylosin C, and Tylosin A.

-

Pool the Relomycin-containing fractions and remove the solvent under reduced pressure.

-

Characterization of Relomycin

-

Mass Spectrometry:

-

Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the isolated compound. The expected [M+H]+ ion for Relomycin is m/z 918.5.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified Relomycin in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra to confirm the structure. The key distinguishing feature from Tylosin A will be the absence of the aldehyde proton signal (around δ 9.7 ppm) and the presence of signals corresponding to the -CH2OH group.

-

-

Purity Analysis:

-

Assess the purity of the isolated Relomycin using analytical HPLC with a high-resolution column and a validated method.

-

Experimental Workflow Diagram

Conclusion

Relomycin, though a minor component of the tylosin complex, is an integral part of the natural product profile of Streptomyces fradiae. Its discovery and characterization have contributed to a more complete understanding of the biosynthesis of 16-membered macrolide antibiotics. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activity, potential therapeutic applications, and biosynthetic engineering of Relomycin and related macrolides. The continued exploration of such natural products holds promise for the discovery of new and improved antimicrobial agents.

References

- 1. fao.org [fao.org]

- 2. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic regulation in tylosin-producing Streptomyces fradiae: regulatory role of adenylate nucleotide pool and enzymes involved in biosynthesis of tylonolide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Relomycin Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic structurally related to Tylosin A, the primary component of the commercial antibiotic Tylosin. Preliminary studies and comparative data suggest that Relomycin's bioactivity profile is distinct from that of Tylosin A, primarily due to a key structural modification. This technical guide provides a comprehensive overview of the available preliminary data on Relomycin's bioactivity, with a focus on its antimicrobial and anti-inflammatory properties. Due to the limited availability of direct studies on Relomycin, this guide incorporates data from its close analog, Tylosin, to provide a comparative context and infer potential therapeutic applications. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

Introduction to Relomycin (Tylosin D)

Relomycin is a 16-membered macrolide antibiotic and a component of the Tylosin complex, which is a mixture of Tylosin A, B (desmycosin), C (macrocin), and D (relomycin). The predominant and most active component of this complex is Tylosin A.[1] Relomycin differs from Tylosin A in the substitution at the C-20 position of the lactone ring. While Tylosin A possesses an aldehyde group at this position, Relomycin has a primary alcohol group. This structural variance is believed to significantly influence its biological activity.

Antimicrobial Activity

The primary mechanism of antimicrobial action for macrolides like Tylosin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the structural difference in Relomycin appears to impact its efficacy.

Comparative Antimicrobial Potency

Direct quantitative data on the Minimum Inhibitory Concentrations (MICs) of pure Relomycin against a broad spectrum of bacteria are scarce in publicly available literature. However, comparative studies within the Tylosin complex provide critical insights into its reduced antimicrobial potency. One study reported that the antimicrobial potency of Tylosin D (Relomycin) is approximately 30% to 39% of that of Tylosin A against Kocuria rhizophila and Staphylococcus aureus, respectively.[3][4]

Table 1: Comparative Antimicrobial Potency of Tylosin Components

| Component | Relative Potency vs. Tylosin A (against K. rhizophila) | Relative Potency vs. Tylosin A (against S. aureus) |

| Tylosin A | 100% | 100% |

| Tylosin B (Desmycosin) | ~100% | ~78% |

| Tylosin C (Macrocin) | ~100% | ~100% |

| Tylosin D (Relomycin) | ~39% | ~23% |

Data extrapolated from a study evaluating the consistency between matrix components ratio and microbiological potency of tylosin major components.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted in an appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of Relomycin (or a comparator agent) are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.

Cytotoxicity Profile

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Adherent mammalian cells are seeded into a 96-well plate and allowed to attach and grow for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Relomycin. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Anti-inflammatory and Immunomodulatory Effects

Macrolide antibiotics are known to possess anti-inflammatory and immunomodulatory properties independent of their antimicrobial activity. Studies on Tylosin have demonstrated its ability to modulate the production of key inflammatory mediators.

Modulation of Cytokine and Inflammatory Mediator Production

In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs), Tylosin was shown to significantly decrease the production of pro-inflammatory cytokines and mediators.[5]

Table 2: Effect of Tylosin on Inflammatory Mediator and Cytokine Production in LPS-Stimulated Macrophages

| Mediator/Cytokine | Concentration of Tylosin | % Inhibition/Increase |

| 6-keto-PGF(1α) | 10 µg/mL | ↓ Significant Decrease |

| 20 µg/mL | ↓ Significant Decrease | |

| Prostaglandin E2 (PGE2) | 10 µg/mL | ↓ Significant Decrease |

| 20 µg/mL | ↓ Significant Decrease | |

| Nitric Oxide (NO) | 10 µg/mL | ↓ Significant Decrease |

| 20 µg/mL | ↓ Significant Decrease | |

| Tumor Necrosis Factor-alpha (TNF-α) | 10 µg/mL | ↓ Significant Decrease |

| 20 µg/mL | ↓ Significant Decrease | |

| Interleukin-1beta (IL-1β) | 10 µg/mL | ↓ Significant Decrease |

| 20 µg/mL | ↓ Significant Decrease | |

| Interleukin-6 (IL-6) | 10 µg/mL | ↓ Significant Decrease |

| 20 µg/mL | ↓ Significant Decrease | |

| Interleukin-10 (IL-10) | 10 µg/mL | ↑ Significant Increase |

| 20 µg/mL | ↑ Significant Increase |

Data from a study on the anti-inflammatory properties of Tilmicosin and Tylosin.[5]

These findings suggest that Tylosin can suppress the inflammatory response by downregulating pro-inflammatory mediators and upregulating the anti-inflammatory cytokine IL-10. Given its structural similarity, Relomycin may possess similar, albeit potentially less potent, anti-inflammatory properties.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of a compound on macrophages.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Cell Seeding and Treatment: Cells are seeded in a multi-well plate and pre-treated with various concentrations of Relomycin for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

-

Incubation: The plate is incubated for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected from each well.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways

The anti-inflammatory effects of macrolides are often attributed to their ability to modulate key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Macrolides like Tylosin have been shown to inhibit the activation of NF-κB.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. Macrolides have been reported to interfere with the phosphorylation and activation of key kinases in the MAPK cascade, such as p38 and JNK.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary bioactivity screening of a compound like Relomycin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides: tilmicosin, tylosin and tylvalosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Relomycin (Tylosin D): Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Tylosin D, is a macrolide antibiotic. Macrolides are a class of natural products that inhibit bacterial protein synthesis.[1][2] They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides and interfering with peptide bond formation.[3][4][5][6] This bacteriostatic action makes Relomycin a compound of interest for research into new antibacterial agents, particularly against Gram-positive bacteria.[4][7]

These application notes provide detailed protocols for in vitro studies to characterize the antibacterial activity and mechanism of action of Relomycin.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin Components against Various Bacterial Strains

| Bacterial Strain | Tylosin A (μg/mL) | Tylosin D (Relomycin) (μg/mL) |

| Kocuria rhizophila | 0.1 | 1.56 |

| Staphylococcus aureus | 0.39 | 12.5 |

Data sourced from a study determining the MICs of Tylosin components using a microdilution method.[7]

Table 2: IC50 Values of Macrolide Antibiotics in an In Vitro Transcription/Translation Assay

| Macrolide Antibiotic | IC50 (μM) |

| Tylosin | 0.31 ± 0.05 |

| Tildipirosin | 0.23 ± 0.01 |

| Tilmicosin | 0.36 ± 0.02 |

| Tulathromycin | 0.26 ± 0.05 |

IC50 values represent the concentration of the antibiotic that inhibits 50% of protein synthesis in a cell-free system.[1][8] This data for Tylosin provides a reference for the expected potency of its components like Relomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Relomycin that visibly inhibits the growth of a specific microorganism. The broth microdilution method is a standard procedure for this assessment.[9][10]

Materials:

-

Relomycin (Tylosin D) stock solution (in a suitable solvent like DMSO, diluted in broth)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Kocuria rhizophila)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Relomycin:

-

Prepare a series of two-fold dilutions of the Relomycin stock solution in MHB directly in the 96-well plate. The concentration range should be chosen based on expected efficacy. A typical starting range might be 0.06 to 128 µg/mL.

-

Include a positive control well (bacterial inoculum in MHB without Relomycin) and a negative control well (MHB only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the Relomycin dilutions and the positive control well.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Relomycin at which there is no visible growth.[11]

-

In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation System)

This assay directly measures the inhibitory effect of Relomycin on bacterial protein synthesis using a cell-free transcription-translation system. A common method involves using a reporter gene, such as luciferase or a fluorescent protein, whose expression can be quantified.[3][11][12][13]

Materials:

-

Relomycin (Tylosin D) stock solution

-

E. coli S30 cell-free extract system (or a reconstituted PURE system)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase, Green Fluorescent Protein - GFP) under the control of a bacterial promoter.

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

Buffer and salts solution

-

Luminometer or Fluorometer

-

37°C incubator

Procedure:

-

Assay Preparation:

-

Prepare a master mix containing the cell-free extract, buffer, amino acids, and energy source.

-

Prepare serial dilutions of Relomycin in nuclease-free water or an appropriate buffer.

-

-

Reaction Setup:

-

In a microplate or microcentrifuge tubes, combine the master mix, the reporter plasmid DNA, and the different concentrations of Relomycin.

-

Include a positive control (no Relomycin) and a negative control (no DNA template).

-

-

Incubation:

-

Incubate the reactions at 37°C. The incubation time will depend on the specific cell-free system and reporter, but is typically between 1 to 3 hours.

-

-

Quantification of Protein Synthesis:

-

For Luciferase Reporter: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.

-

For Fluorescent Protein Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each Relomycin concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the Relomycin concentration to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

-

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

References

- 1. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotics that affect the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Numbers Game: Ribosome Densities, Bacterial Growth, and Antibiotic-Mediated Stasis and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Relomycin in Bacterial Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relomycin, also known as Dihydrotylosin or Tylosin D, is a macrolide antibiotic.[1][2] Macrolides are a class of antibiotics that primarily act as bacteriostatic agents, inhibiting the growth of bacteria, though they can be bactericidal at high concentrations.[3] Relomycin is a derivative of Tylosin, a macrolide produced by the fermentation of Streptomyces fradiae.[1][2] The antimicrobial activity of Relomycin is reported to be approximately 30-35% of that of Tylosin A, the main component of the Tylosin complex.[2] Given its status as a research compound, specific data on its efficacy against a broad range of bacteria are limited. Therefore, empirical determination of its optimal working concentration for specific bacterial strains is essential.

Mechanism of Action

As a macrolide, Relomycin's mechanism of action is the inhibition of bacterial protein synthesis.[1][3] It binds to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel.[4] This binding interferes with two key processes: peptide bond formation and the elongation of the nascent polypeptide chain, effectively halting protein production and, consequently, bacterial growth.[4][5]

Caption: Mechanism of action of Relomycin.

Application Notes

The use of Relomycin in bacterial cell culture requires careful determination of its effective concentration for the specific bacterial strain and experimental conditions. The following notes provide guidance on the key steps for its application.

Preparation of Relomycin Stock Solution

Proper preparation and storage of the antibiotic stock solution are crucial for maintaining its efficacy. It is recommended to prepare a concentrated stock solution that can be diluted to the desired working concentration in the culture medium.

-

Solubility: The solubility of Relomycin should be determined from the supplier's datasheet. If not readily soluble in water, organic solvents like ethanol or DMSO may be required.[6][7] Note that some organic solvents can be toxic to bacteria at higher concentrations.

-

Sterilization: Stock solutions should be filter-sterilized through a 0.22 µm filter.[8] Do not autoclave macrolide solutions, as heat can inactivate the antibiotic.[9]

-

Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[8] Protect from light by wrapping the tubes in aluminum foil, as many antibiotics are light-sensitive.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism after a defined incubation period.[5] Determining the MIC is a critical first step to understand the potency of Relomycin against your bacterial strain of interest. The broth microdilution method is a commonly used technique for MIC determination.

Bacterial Growth Curve Analysis (Time-Kill Assay)

A growth curve analysis, or time-kill assay, provides information on how an antibiotic affects bacterial growth over time. This assay can help distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) effects at different concentrations. By exposing a bacterial culture to various concentrations of Relomycin and monitoring the bacterial density (e.g., by measuring optical density at 600 nm) at regular intervals, a detailed picture of the antibiotic's dynamics can be obtained.

Potential Effects on Bacterial Signaling

Beyond inhibiting protein synthesis, some macrolides can modulate bacterial signaling pathways. For instance, Tylosin has been shown to inhibit biofilm formation in Streptococcus suis by regulating the expression of genes involved in the cysteine metabolism pathway.[10] When using Relomycin, researchers should be aware of potential secondary effects on bacterial physiology, such as alterations in virulence factor expression or biofilm formation, which may be relevant to the experimental context.

Data Presentation

Table 1: Properties of Relomycin

| Property | Value |

| Synonyms | Dihydrotylosin, Tylosin D |

| CAS Number | 1404-48-4 |

| Molecular Formula | C46H79NO17 |

| Molecular Weight | 918.12 g/mol |

| Appearance | Solid powder |

| Storage | -20°C for long-term storage |

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Relomycin against Staphylococcus aureus

| Relomycin Concentration (µg/mL) | Bacterial Growth (Visual Inspection) |

| 128 | - (No growth) |

| 64 | - (No growth) |

| 32 | - (No growth) |

| 16 | - (No growth) |

| 8 | + (Growth) |

| 4 | + (Growth) |

| 2 | + (Growth) |

| 1 | + (Growth) |

| 0.5 | + (Growth) |

| 0 (Growth Control) | + (Growth) |

| No Inoculum (Sterility Control) | - (No growth) |

| In this example, the MIC of Relomycin for this strain of S. aureus is 16 µg/mL. |

Table 3: Example of Bacterial Growth Curve Data (OD600) for Escherichia coli Treated with Relomycin

| Time (hours) | Control (0 µg/mL) | 0.5 x MIC | 1 x MIC | 2 x MIC |